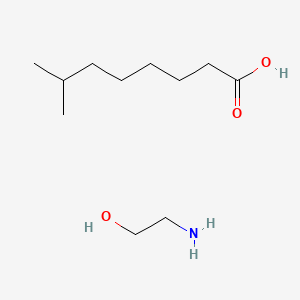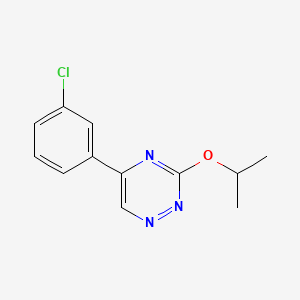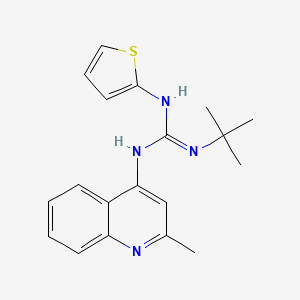
Guanidine, 1-tert-butyl-2-(2-methyl-4-quinolyl)-3-(2-thienyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanidine, 1-tert-butyl-2-(2-methyl-4-quinolyl)-3-(2-thienyl)- is a complex organic compound that belongs to the class of guanidines Guanidines are known for their strong basicity and are often used in various chemical and biological applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 1-tert-butyl-2-(2-methyl-4-quinolyl)-3-(2-thienyl)- typically involves multi-step organic synthesis. The process may start with the preparation of the quinoline and thiophene intermediates, followed by their coupling with a guanidine derivative. Common reagents used in these reactions include strong bases, coupling agents, and solvents like dichloromethane or ethanol. Reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized synthetic routes to maximize yield and purity. Techniques like continuous flow synthesis, high-throughput screening, and automated synthesis platforms can be employed to scale up the production process.
化学反应分析
Types of Reactions
Guanidine, 1-tert-butyl-2-(2-methyl-4-quinolyl)-3-(2-thienyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline or thiophene derivatives, while reduction may produce more saturated compounds.
科学研究应用
Chemistry: Used as a reagent or catalyst in organic synthesis.
Biology: May serve as a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Utilized in the production of specialty chemicals or materials.
作用机制
The mechanism of action of guanidine, 1-tert-butyl-2-(2-methyl-4-quinolyl)-3-(2-thienyl)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The quinoline and thiophene moieties may play a role in binding to these targets, leading to specific biological effects. Pathways involved may include signal transduction, gene expression, or metabolic regulation.
相似化合物的比较
Similar Compounds
Guanidine derivatives: Compounds with similar guanidine structures.
Quinoline derivatives: Compounds containing the quinoline moiety.
Thiophene derivatives: Compounds featuring the thiophene ring.
Uniqueness
Guanidine, 1-tert-butyl-2-(2-methyl-4-quinolyl)-3-(2-thienyl)- is unique due to its combination of guanidine, quinoline, and thiophene moieties. This unique structure may confer specific chemical and biological properties that distinguish it from other similar compounds.
属性
CAS 编号 |
71079-40-8 |
|---|---|
分子式 |
C19H22N4S |
分子量 |
338.5 g/mol |
IUPAC 名称 |
2-tert-butyl-1-(2-methylquinolin-4-yl)-3-thiophen-2-ylguanidine |
InChI |
InChI=1S/C19H22N4S/c1-13-12-16(14-8-5-6-9-15(14)20-13)21-18(23-19(2,3)4)22-17-10-7-11-24-17/h5-12H,1-4H3,(H2,20,21,22,23) |
InChI 键 |
QACNCLWSXHUPKF-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=NC(C)(C)C)NC3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


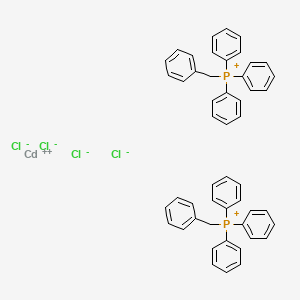
![[2-(Benzenesulfonyl)-1-methoxyethyl]benzene](/img/structure/B14455999.png)

![1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-9-methyl-](/img/structure/B14456001.png)
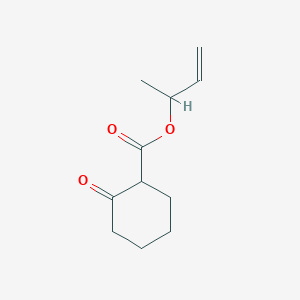
![1-[Benzyl(methyl)amino]-4-methylpentan-3-one](/img/structure/B14456014.png)


